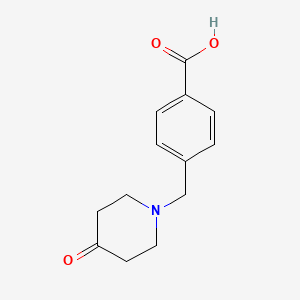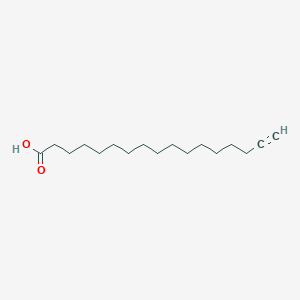![molecular formula C14H24Cl2N2O2 B3169804 [3-(6,7-二甲氧基-3,4-二氢异喹啉-2(1H)-基)丙基]胺二盐酸盐 CAS No. 93808-11-8](/img/structure/B3169804.png)
[3-(6,7-二甲氧基-3,4-二氢异喹啉-2(1H)-基)丙基]胺二盐酸盐
描述
6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one is a compound with the CAS Number: 493-49-2 . It has a molecular weight of 207.23 . Another related compound, 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, has the CAS Number: 20232-39-7 and a molecular weight of 227.69 .
Molecular Structure Analysis
The InChI code for 6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one is 1S/C11H13NO3/c1-14-9-5-7-3-4-12-11(13)8(7)6-10(9)15-2/h5-6H,3-4H2,1-2H3,(H,12,13) .Chemical Reactions Analysis
6,7-Dimethoxy-3,4-dihydroisoquinoline readily reacts with acyl iso(thio)cyanates affording in high yields 1,2-fused oxo .Physical And Chemical Properties Analysis
6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one is a solid substance stored at room temperature in an inert atmosphere .科学研究应用
Medicinal Chemistry and Drug Development
The compound’s unique structure makes it a valuable building block for synthesizing natural products and pharmaceuticals. Researchers have explored its potential as a scaffold for designing novel biologically active derivatives. Notably, 1,2,3,4-tetrahydroisoquinoline carboxylic acids (THIQs) derived from this compound have been studied for their medicinal properties. Examples include anti-inflammatory, anti-viral, anti-fungal, and anti-cancer agents .
Influenza Virus Polymerase Inhibitors
Substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized from related compounds. These derivatives exhibit potent inhibitory activity against the influenza virus polymerase acidic (PA) endonuclease domain. Such compounds hold promise for antiviral drug development .
Parkinson’s Disease Treatment
6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, isolated from Mucuna pruriens (a traditional remedy for Parkinson’s disease), behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI). This inhibition mechanism is relevant to managing Parkinson’s symptoms .
Analgesic and Anti-Inflammatory Properties
While not directly attributed to this specific compound, research involving related 3,4-dihydroisoquinolines has explored their analgesic (antinociceptive) and anti-inflammatory effects. These dual actions are significant for pain management and inflammation control .
Synthetic Methodology
The compound’s synthesis involves a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. Researchers have used these methods to access the tetrahydroisoquinoline core, which serves as a versatile starting point for further functionalization .
Chemical Transformations
Beyond its direct applications, the compound participates in chemical transformations. For instance, it reacts with acyl iso(thio)cyanates to yield fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .
安全和危害
作用机制
Target of Action
It is known that isoquinoline derivatives, which this compound is a part of, have been studied for their activity on the cardiovascular system and hemostasis .
Mode of Action
The compound, in its enamine form, readily reacts with acyl iso(thio)cyanates, leading to the formation of 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines . The reaction mechanism includes initial quaternization of the compound, which increases its electrophilic character and facilitates migration of hydrogen, formally corresponding to a process of intermolecular hydride transfer .
Biochemical Pathways
It is known that isoquinoline derivatives can affect various biochemical pathways, including those involved in cardiovascular function and hemostasis .
Pharmacokinetics
It is known that the compound is high-melting, thermostable, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .
Result of Action
It is known that isoquinoline derivatives can have various effects, including antiarrhythmic activity, antiplatelet action against thrombocytes, hemostatic activity, and anticoagulant effects .
Action Environment
It is known that the compound is thermostable , suggesting that it may be stable under a variety of environmental conditions.
属性
IUPAC Name |
3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-17-13-8-11-4-7-16(6-3-5-15)10-12(11)9-14(13)18-2;;/h8-9H,3-7,10,15H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJPEAROGPMASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCCN)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B3169749.png)

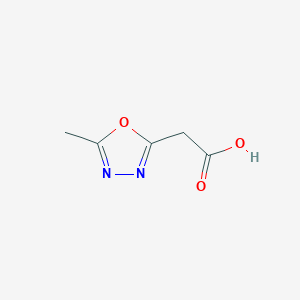
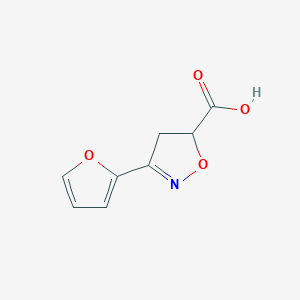

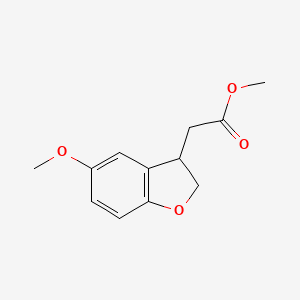
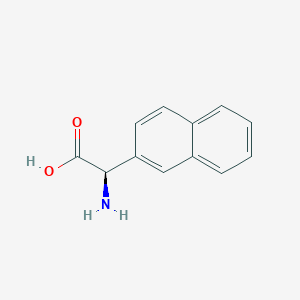
![4-({[3-(Ethoxycarbonyl)-5-methylisoxazol-4-yl]methyl}amino)benzoic acid](/img/structure/B3169800.png)
acetic acid](/img/structure/B3169801.png)
